molecular formula C10H7Cl2NO2 B15351873 5,7-dichloro-1-methyl-1H-indole-2-carboxylic acid

5,7-dichloro-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B15351873
M. Wt: 244.07 g/mol
InChI Key: WZUWMOGQSPIHPL-UHFFFAOYSA-N
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Description

5,7-Dichloro-1-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative with significant biological and chemical properties. Indoles are a class of heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-dichloro-1-methyl-1H-indole-2-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with tryptophan or other indole derivatives as the starting material.

  • Halogenation: Chlorination of the indole ring at positions 5 and 7 is achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Carboxylation: The carboxylic acid group at the 2-position can be introduced through various methods, including the use of reagents like carbon monoxide (CO) in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-1-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, often using nucleophiles like sodium azide (NaN₃) or potassium fluoride (KF).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, H₂CrO₄, and oxygen (O₂) in the presence of a catalyst.

  • Reduction: LiAlH₄, H₂, and palladium on carbon (Pd/C).

  • Substitution: NaN₃, KF, and various aprotic solvents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of azides, fluorides, or other substituted indoles.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5,7-dichloro-1-methyl-1H-indole-2-carboxylic acid exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to various biological responses. The exact pathways and molecular targets involved would require further research and experimentation.

Comparison with Similar Compounds

  • 5-Chloro-1H-indole-2-carboxylic acid

  • 7-Chloro-1H-indole-2-carboxylic acid

  • 1-Methyl-1H-indole-2-carboxylic acid

Uniqueness: The presence of two chlorine atoms at positions 5 and 7, along with the methyl group at position 1, makes this compound distinct from its analogs. These structural differences can significantly impact its chemical reactivity and biological activity.

This comprehensive overview provides a detailed understanding of 5,7-dichloro-1-methyl-1H-indole-2-carboxylic acid, its synthesis, reactions, applications, and comparison with similar compounds. Further research and experimentation are essential to fully explore its potential in various fields.

Properties

Molecular Formula

C10H7Cl2NO2

Molecular Weight

244.07 g/mol

IUPAC Name

5,7-dichloro-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C10H7Cl2NO2/c1-13-8(10(14)15)3-5-2-6(11)4-7(12)9(5)13/h2-4H,1H3,(H,14,15)

InChI Key

WZUWMOGQSPIHPL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC(=CC(=C21)Cl)Cl)C(=O)O

Origin of Product

United States

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